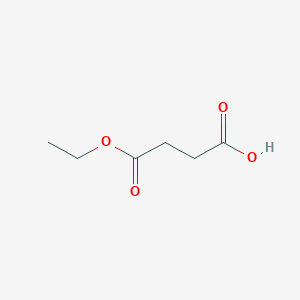![molecular formula C16H14S B093628 7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole CAS No. 16587-63-6](/img/structure/B93628.png)
7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole, also known as TNBT, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. TNBT has a unique structure that makes it an attractive candidate for research in the areas of medicinal chemistry, materials science, and organic synthesis.
Mecanismo De Acción
The mechanism of action of 7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole is not fully understood, but it is believed to act through the inhibition of various enzymes and receptors in the body. 7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the concentration of acetylcholine, which is believed to improve cognitive function. 7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole has also been shown to bind to the dopamine transporter, which is involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects
7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole has been shown to have various biochemical and physiological effects on the body. In animal studies, 7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole has been shown to improve cognitive function, reduce oxidative stress, and protect against neurodegenerative diseases. 7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole has also been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases such as arthritis and cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole has several advantages as a research compound, including its unique structure, versatility, and potential applications in various fields. However, there are also limitations to its use in lab experiments, including its complex synthesis process, low stability, and potential toxicity. Careful control of reaction conditions and purification steps are required to obtain a high yield of the desired product, and further studies are needed to determine the long-term effects of 7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole on the body.
Direcciones Futuras
There are several future directions for research on 7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole, including the development of new synthesis methods, the investigation of its potential applications in the treatment of various diseases, and the exploration of its properties as a building block for the synthesis of new materials. Further studies are also needed to determine the long-term effects of 7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole on the body and to address the potential toxicity concerns associated with its use. Overall, 7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole is a promising research compound with potential applications in various fields, and further studies are needed to fully understand its properties and potential.
Métodos De Síntesis
7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole can be synthesized through a series of reactions starting from 2-naphthol and 2-chlorobenzenethiol. The reaction involves the use of various reagents such as sodium hydroxide, sodium hydride, and palladium catalysts. The synthesis of 7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of the desired product.
Aplicaciones Científicas De Investigación
7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole has been the subject of numerous scientific studies due to its potential applications in various fields. In medicinal chemistry, 7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. In materials science, 7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole has been used as a building block for the synthesis of various organic materials such as conducting polymers and liquid crystals. In organic synthesis, 7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole has been used as a versatile reagent for the synthesis of various heterocyclic compounds.
Propiedades
Número CAS |
16587-63-6 |
|---|---|
Nombre del producto |
7,8,9,10-Tetrahydronaphtho[1,2-b][1]benzothiole |
Fórmula molecular |
C16H14S |
Peso molecular |
238.3 g/mol |
Nombre IUPAC |
7,8,9,10-tetrahydronaphtho[1,2-b][1]benzothiole |
InChI |
InChI=1S/C16H14S/c1-2-6-12-11(5-1)9-10-14-13-7-3-4-8-15(13)17-16(12)14/h1-2,5-6,9-10H,3-4,7-8H2 |
Clave InChI |
MPFPRPIZTHEZSG-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(S2)C4=CC=CC=C4C=C3 |
SMILES canónico |
C1CCC2=C(C1)C3=C(S2)C4=CC=CC=C4C=C3 |
Sinónimos |
7,8,9,10-Tetrahydrobenzo[b]naphtho[2,1-d]thiophene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tetracyclo[3.2.0.02,7.04,6]heptan-3-one](/img/structure/B93546.png)
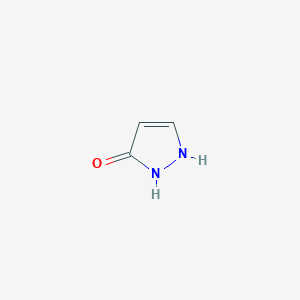
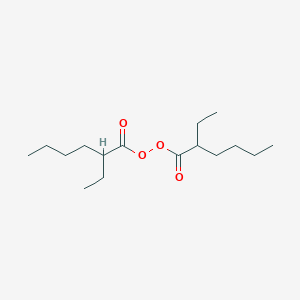
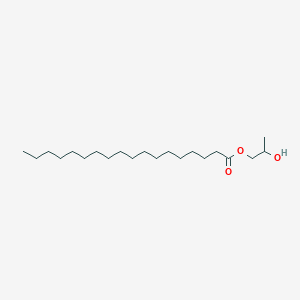
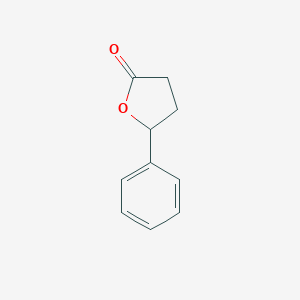
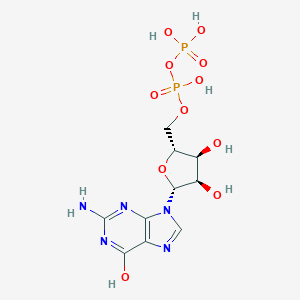


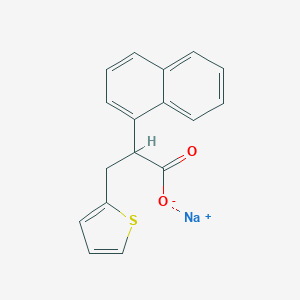
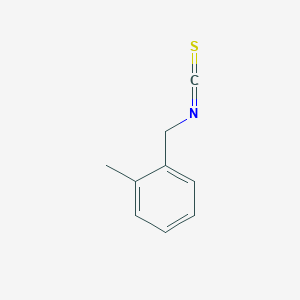

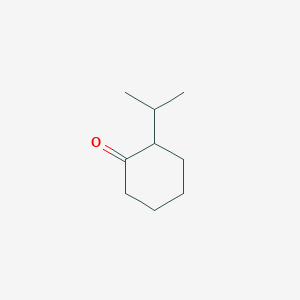
![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine](/img/structure/B93568.png)
